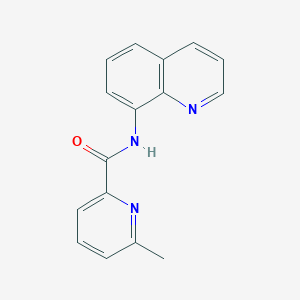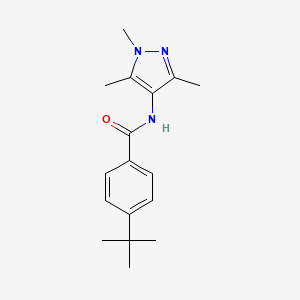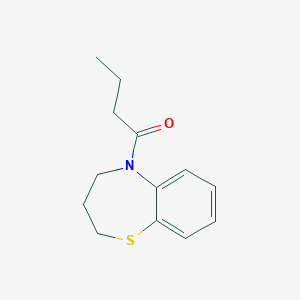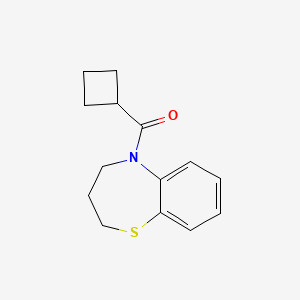
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has been studied for its potential use in scientific research applications. MQPA has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Wirkmechanismus
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide works by binding to the active site of enzymes and blocking their activity. Specifically, this compound binds to the serine residue in the active site of enzymes, preventing them from carrying out their normal function. This mechanism of action is similar to that of other serine protease inhibitors, such as heparin and warfarin.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its activity against enzymes and cancer cells, this compound has been found to have anti-inflammatory and anti-oxidant properties. This compound has also been found to inhibit the production of nitric oxide, a molecule that is involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in lab experiments is its specificity for serine proteases. This makes it a useful tool for studying the activity of these enzymes in vitro. However, one limitation of using this compound is its potential toxicity. Like other serine protease inhibitors, this compound can cause bleeding and other adverse effects if used at high doses.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific types of cancer that may be most responsive to treatment with this compound. Another area of interest is the development of new synthetic analogs of this compound with improved potency and selectivity. Finally, this compound may have potential as a tool for studying the role of serine proteases in a variety of physiological processes, including inflammation and blood clotting.
Synthesemethoden
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can be synthesized using a simple one-step reaction from 6-methyl-8-quinolinol and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been studied for its potential use in scientific research applications, particularly in the field of drug discovery. This compound has been found to have activity against a variety of enzymes, including thrombin, trypsin, and factor Xa. This compound has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)16(20)19-13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGWIPMSFCHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)